1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine
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Overview
Description
1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with the molecular formula C16H20N2O2S. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine can be synthesized through several synthetic routes. One common method involves the tosylation of 1,2,3,4-tetrahydroquinoline using p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to the parent tetrahydroquinoline.
Substitution: The tosyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets and pathways. The tosyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
1-Tosyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core.
1-Tosyl-1,2,3,4-tetrahydroquinoline: Lacks the amine group at the 7-position.
Uniqueness
1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine is unique due to the presence of both the tosyl group and the amine group at the 7-position. This combination enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12-4-8-15(9-5-12)21(19,20)18-10-2-3-13-6-7-14(17)11-16(13)18/h4-9,11H,2-3,10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYCAGLHXBIGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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